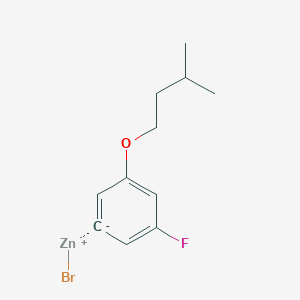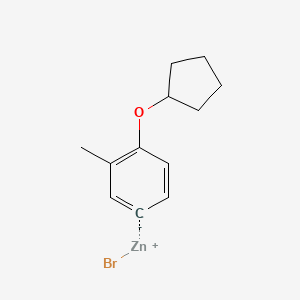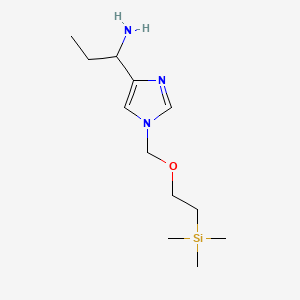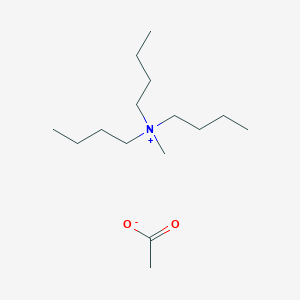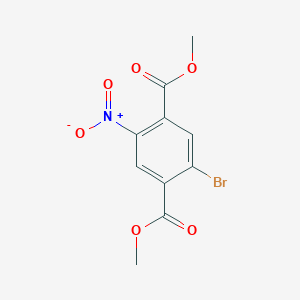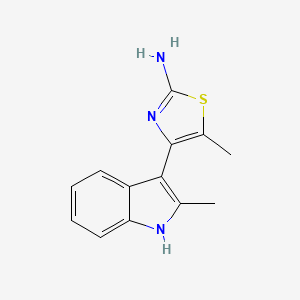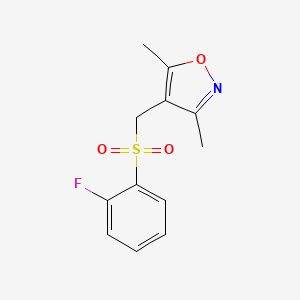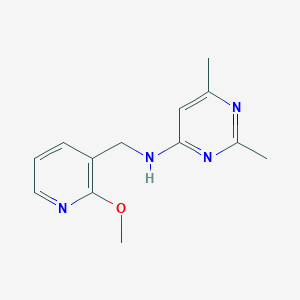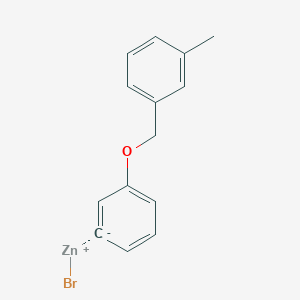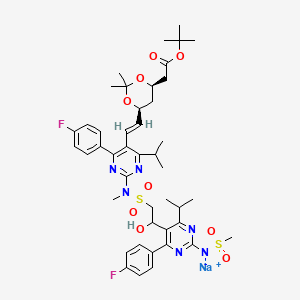
3-(4-Fluorophenyl)-2-propenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-propenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 3-(4-fluorophenyl)-2-propenyl group and an iodide ion. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-fluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-fluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Fluorophenyl)-2-propenyl bromide+Zn→3-(4-Fluorophenyl)-2-propenylzinc bromide
This intermediate can then be treated with iodine to form the desired this compound:
3-(4-Fluorophenyl)-2-propenylzinc bromide+I2→3-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-propenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Undergoing reduction to form alkanes or other reduced products.
Substitution: Participating in nucleophilic substitution reactions to replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or diaryl compounds.
Scientific Research Applications
3-(4-Fluorophenyl)-2-propenylzinc iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-2-propenylzinc iodide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-propenylzinc bromide
- 3-(4-Fluorophenyl)-2-propenylzinc chloride
- 3-(4-Fluorophenyl)-2-propenylmagnesium bromide
Uniqueness
3-(4-Fluorophenyl)-2-propenylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction kinetics and selectivity. Compared to its bromide and chloride counterparts, the iodide variant may offer different reactivity profiles and advantages in certain synthetic applications.
Properties
Molecular Formula |
C9H8FIZn |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-fluoro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8F.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
InChI Key |
VCDNOIIKAMCVNC-UHFFFAOYSA-M |
Canonical SMILES |
C=[C-]CC1=CC=C(C=C1)F.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


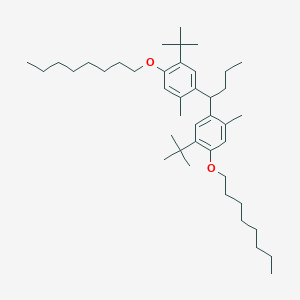
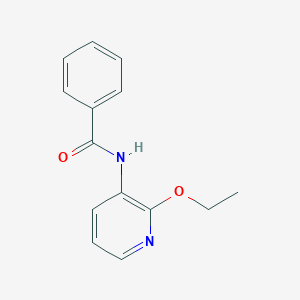
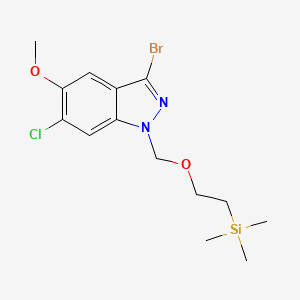
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
